N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a prop-2-enamide moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the benzylated piperidine with acryloyl chloride under basic conditions to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[(1-Benzylpiperidin-4-yl)methyl]prop-2-enamide: Lacks the methyl group on the piperidine ring.
N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]but-2-enamide: Features a but-2-enamide moiety instead of prop-2-enamide.
Uniqueness
N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group and the prop-2-enamide moiety allows for versatile chemical modifications and a wide range of applications.
Properties
IUPAC Name |
N-[(1-benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-17(20)18-11-16-9-10-19(12-14(16)2)13-15-7-5-4-6-8-15/h3-8,14,16H,1,9-13H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMQAIKVUHBGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CNC(=O)C=C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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